

Spectroscopic Profile of Isobutyronitrile: A Technical Guide

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Compound of Interest

Compound Name: Isobutyronitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for **isobutyronitrile** (2-methylpropanenitrile), a crucial building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **isobutyronitrile**, both proton (^1H) and carbon-13 (^{13}C) NMR data are presented below.

Proton (^1H) NMR Data

The ^1H NMR spectrum of **isobutyronitrile** is characterized by two distinct signals corresponding to the methine and methyl protons.

Proton Type	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Coupling Constant (J) (Hz)
$(\text{CH}_3)_2\text{CHCN}$	~2.72	Septet	~7.0
$(\text{CH}_3)_2\text{CHCN}$	~1.33	Doublet	~7.0

Table 1: ^1H NMR Spectroscopic Data for **Isobutyronitrile** in Deuterated Chloroform (CDCl_3).

Carbon- 13 (^{13}C) NMR Data

The proton-decoupled ^{13}C NMR spectrum of **isobutyronitrile** displays three signals, corresponding to the nitrile, methine, and methyl carbons.

Carbon Type	Estimated Chemical Shift (δ) in CDCl_3 (ppm)
$(\text{CH}_3)_2\text{CHCN}$	115 - 130
$(\text{CH}_3)_2\text{CHCN}$	20 - 30
$(\text{CH}_3)_2\text{CHCN}$	15 - 25

Table 2: Estimated ^{13}C NMR Spectroscopic Data for **Isobutyronitrile** in Deuterated Chloroform (CDCl_3). The chemical shift for nitrile carbons typically falls within the 115-130 ppm range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of **isobutyronitrile** is dominated by a strong, sharp absorption band characteristic of the nitrile functional group.

Functional Group	Vibrational Mode	Characteristic Absorption Range (cm^{-1})	Intensity
$\text{C}\equiv\text{N}$	Stretch	2260 - 2240	Strong, Sharp
$\text{C-H (sp}^3\text{)}$	Stretch	< 3000	Medium to Strong

Table 3: Key Infrared Absorption Frequencies for **Isobutyronitrile**. Saturated nitriles typically exhibit a $\text{C}\equiv\text{N}$ stretching vibration in this region.^[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **isobutyronitrile** results in the formation of a molecular ion and several characteristic fragment ions, which are invaluable for confirming its molecular weight and elucidating its structure.

m/z	Assignment	Relative Abundance
69	$[M]^+$ (Molecular Ion)	Moderate
68	$[M-H]^+$	High
54	$[M-CH_3]^+$	Moderate
42	$[C_3H_6]^+$ (Base Peak)	100%
28	$[C_2H_4]^+$ or $[N_2]^+$	High
27	$[C_2H_3]^+$	High

Table 4: Mass Spectrometry Data (Electron Ionization) for **Isobutyronitrile**.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 10-20 mg of **isobutyronitrile** in ~0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
- **Acquisition (1H NMR):** Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- **Acquisition (^{13}C NMR):** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to 1H NMR due to the lower natural

abundance of ^{13}C . The spectral width should encompass the expected range for organic molecules (e.g., 0-220 ppm).

- Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: As **isobutyronitrile** is a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Background Collection: First, record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Analysis: Place the prepared salt plates in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the mid-IR range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- Data Presentation: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

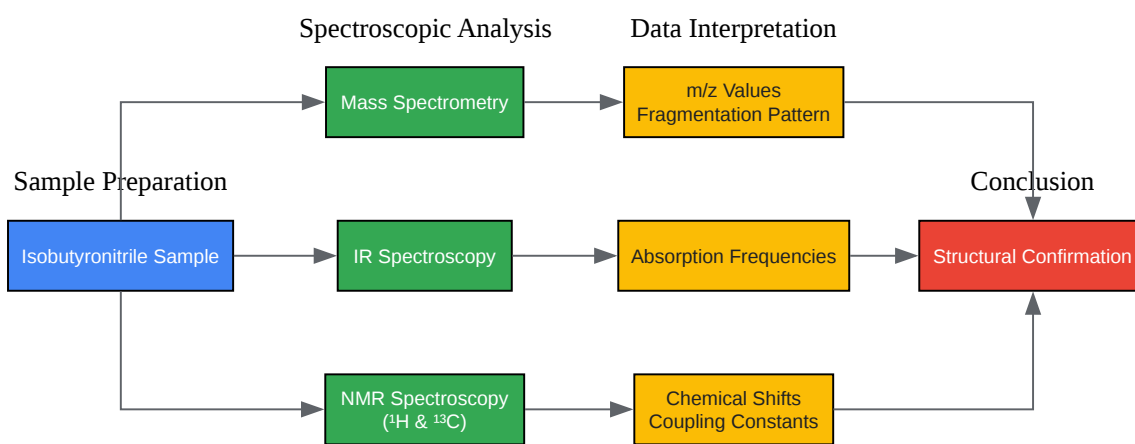
Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile **isobutyronitrile** sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or through direct injection.
- Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.

- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z .

Workflow Visualization

The logical flow for the complete spectroscopic characterization of **isobutyronitrile** is depicted in the following diagram.



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Caption: Spectroscopic analysis workflow for **isobutyronitrile**.

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References

- 1. spectroscopyonline.com [spectroscopyonline.com]
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